molecular formula C8H4Br2O3S B12097415 4,5-Dibromo-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylic acid

4,5-Dibromo-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylic acid

Cat. No.: B12097415
M. Wt: 339.99 g/mol
InChI Key: GKTOTAANWKFQEY-UHFFFAOYSA-N
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Description

4,5-Dibromo-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylic acid is a heterocyclic compound with the molecular formula C₈H₄Br₂O₃S. This compound is characterized by the presence of a thiophene ring substituted with bromine atoms and a prop-2-yn-1-yloxy group. It is primarily used in research and development, particularly in the fields of organic synthesis and material science .

Preparation Methods

One common method includes the reaction of 3-(prop-2-yn-1-yloxy)thiophene-2-carboxylic acid with bromine in the presence of a suitable solvent and catalyst . Industrial production methods may involve similar steps but are optimized for larger scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

4,5-Dibromo-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism by which 4,5-Dibromo-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylic acid exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The prop-2-yn-1-yloxy group can facilitate the formation of covalent bonds with target molecules, leading to changes in their function .

Comparison with Similar Compounds

Similar compounds include other brominated thiophene derivatives such as 2,5-Dibromothiophene and 2,5-Dibromo-3,4-dihexylthiophene.

Properties

Molecular Formula

C8H4Br2O3S

Molecular Weight

339.99 g/mol

IUPAC Name

4,5-dibromo-3-prop-2-ynoxythiophene-2-carboxylic acid

InChI

InChI=1S/C8H4Br2O3S/c1-2-3-13-5-4(9)7(10)14-6(5)8(11)12/h1H,3H2,(H,11,12)

InChI Key

GKTOTAANWKFQEY-UHFFFAOYSA-N

Canonical SMILES

C#CCOC1=C(SC(=C1Br)Br)C(=O)O

Origin of Product

United States

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